2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
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Description
2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique properties and mechanism of action.
Scientific Research Applications
Heterocyclic Synthesis
Researchers have explored the use of thiophene derivatives in the synthesis of diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis, yielding a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds are of interest due to their potential biological activities and applications in materials science (Mohareb et al., 2004).
Synthetic Methodologies
Significant advancements have been made in developing synthetic methodologies involving thiophene and pyran derivatives. For example, a study demonstrated the oxidative carbon-hydrogen bond activation and click chemistry for the synthesis of a library of substituted tetrahydropyrans. This approach facilitates the creation of structurally diverse compounds, which can be screened against various biological targets (Zaware et al., 2011).
Pharmaceutical Research
In the realm of pharmaceutical research, thiophene and pyran derivatives have been investigated for their potential as pharmacological agents. The phosphine-catalyzed annulation of γ-benzyl allenoates with thiophene derivatives for the synthesis of benzothieno[3,2-b]pyran derivatives exemplifies the exploration of these compounds in developing new therapeutic agents (Ma et al., 2018).
Bioinorganic Chemistry
Thiophene derivatives have also found applications in bioinorganic chemistry. Complexes of Co(II) with Schiff bases derived from thiophene have been synthesized and characterized, demonstrating the potential of these compounds in bioinorganic applications. Such studies are crucial for understanding the interaction between metal ions and organic ligands, which has implications in catalysis, material science, and medicinal chemistry (Singh et al., 2009).
Organic Electronics
The field of organic electronics has also benefited from research on thiophene and pyran derivatives. Novel donor–acceptor type monomers incorporating thiophene units have been synthesized, characterized, and applied in the fabrication of electrochromic devices. These studies contribute to the development of materials with potential applications in organic electronics, displaying various colors under different applied potentials (Hu et al., 2013).
properties
IUPAC Name |
2-ethylsulfanyl-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-2-22-15-7-4-3-6-14(15)17(20)19-18(9-11-21-12-10-18)16-8-5-13-23-16/h3-8,13H,2,9-12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDTXSEGLRRDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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